molecular formula C10H15NO3S B13504651 3-(Sec-butoxy)benzenesulfonamide

3-(Sec-butoxy)benzenesulfonamide

Cat. No.: B13504651
M. Wt: 229.30 g/mol
InChI Key: FAXLMHJKJXBZGN-UHFFFAOYSA-N
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Description

3-(Sec-butoxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group (SO2NH2) attached to a benzene ring. The presence of a sec-butoxy group (a butyl group attached to the oxygen atom) further modifies its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butoxy)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with sec-butyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the sulfonyl chloride, resulting in the formation of the sulfonamide.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Sec-butoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

3-(Sec-butoxy)benzenesulfonamide has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of 3-(Sec-butoxy)benzenesulfonamide primarily involves the inhibition of specific enzymes. For instance, it can act as a competitive inhibitor of carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate, thereby blocking its active site. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

    Benzenesulfonamide: The parent compound without the sec-butoxy group.

    N-Butyl-benzenesulfonamide: Similar structure but with a butyl group instead of sec-butoxy.

    Sulfanilamide: A simpler sulfonamide with a primary amine group.

Uniqueness: 3-(Sec-butoxy)benzenesulfonamide is unique due to the presence of the sec-butoxy group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

3-butan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3,(H2,11,12,13)

InChI Key

FAXLMHJKJXBZGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

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